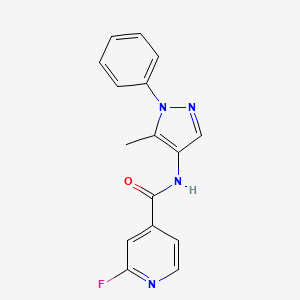

2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

2-fluoro-N-(5-methyl-1-phenylpyrazol-4-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O/c1-11-14(10-19-21(11)13-5-3-2-4-6-13)20-16(22)12-7-8-18-15(17)9-12/h2-10H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMZHMLNAVGIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)NC(=O)C3=CC(=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced using N-fluoropyridinium salts, which are efficient precursors for the synthesis of substituted 2-fluoropyridines.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the fluorinated pyridine with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole moiety.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Coupling Reactions: Common reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can yield biaryl compounds.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the potential of 2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancers.

Case Study: In Vitro Studies

A study demonstrated that this compound effectively induced apoptosis in A431 vulvar epidermal carcinoma cells through the activation of caspase pathways. This indicates its potential as a lead compound for the development of new anticancer therapies .

Anti-inflammatory Properties

The compound has exhibited significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This mechanism is crucial for reducing inflammation and pain, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Research Findings

In vitro assays indicated that derivatives of pyrazole, including this compound, possess notable anti-inflammatory properties with fewer gastrointestinal side effects compared to traditional NSAIDs .

Pesticidal Activity

2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide has been explored for its potential use in agriculture as a pesticide. Its structural characteristics enable it to interact with specific biological pathways in pests.

Case Study: Efficacy Against Pests

Field trials have shown that formulations containing this compound effectively reduce pest populations while minimizing harm to beneficial insects. This dual action makes it a valuable addition to integrated pest management strategies.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | |

| Anti-inflammatory | Inhibition of COX enzymes | |

| Pesticidal | Disruption of pest metabolic pathways |

Table 2: Comparative Efficacy in Cancer Cell Lines

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole moiety can modulate its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues To contextualize this compound, comparisons are typically made with structurally related pyridine-carboxamides or pyrazole-containing derivatives. The compounds in the cited patent (Examples 51 and 52) belong to a distinct chemical class: pyrrolidine-carboxamides with thiazole and isoindoline substituents . These differ in core structure (pyrrolidine vs.

Hypothetical Comparison Based on General Trends

While direct data is unavailable, inferences can be drawn from broader literature:

Fluorination Impact: Fluorinated pyridines (e.g., 2-fluoropyridine derivatives) often exhibit enhanced metabolic stability and altered electronic properties compared to non-fluorinated counterparts.

Pyrazole vs. Thiazole : Pyrazole rings (as in the target compound) may offer different hydrogen-bonding capabilities compared to thiazole groups (as in Example 51), affecting target selectivity.

Carboxamide Linkers : The carboxamide group in the target compound likely provides conformational flexibility, whereas the cyclopentanecarbonyl group in Example 51 introduces rigidity .

Data Tables (Hypothetical Framework)

Note: Specific data for the target compound and its analogues are absent in the provided evidence. The table below illustrates a generalized framework.

Research Findings and Limitations

Example 51 and 52 in the patent focus on pyrrolidine-carboxamides with distinct therapeutic applications (e.g., kinase inhibitors for oncology), which are structurally and functionally unrelated to the target compound . For a rigorous comparison, additional data on pyridine-pyrazole carboxamides would be required, including:

- Binding Affinity : Kinase selectivity profiles.

- Pharmacokinetics : Bioavailability, metabolic stability.

- Structure-Activity Relationships (SAR) : Role of fluorine and pyrazole substitution.

Biological Activity

Introduction

2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide is a synthetic compound belonging to the class of fluorinated pyridines. Its unique structure, characterized by a fluorine atom at the 2-position of the pyridine ring and a pyrazole moiety, suggests potential for various biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHF NO

- Molecular Weight : 272.28 g/mol

Structural Features

| Feature | Description |

|---|---|

| Pyridine Ring | Contains a fluorine substituent at position 2 |

| Pyrazole Moiety | Substituted with methyl and phenyl groups |

| Carboxamide Group | Present at position 4 |

2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide interacts with various biological targets, influencing multiple biochemical pathways. The following mechanisms have been identified:

Target Interactions

- Receptor Binding : The compound exhibits high affinity for several receptors, which can lead to diverse biological effects, including anti-inflammatory and anticancer activities.

- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and inflammation, contributing to its therapeutic potential against cancer and inflammatory diseases .

Biochemical Pathways Affected

Research indicates that this compound can influence pathways related to:

- Cell Cycle Regulation : Inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

- Inflammatory Response : Suppression of TNF-alpha release in response to inflammatory stimuli .

Anticancer Activity

Studies have shown that 2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

- Cell Line Studies :

- Mechanistic Insights :

Anti-inflammatory Potential

The compound has also been evaluated for its anti-inflammatory properties:

- Inhibition of cyclooxygenase (COX) enzymes has been noted, suggesting its role in reducing inflammation .

Antimicrobial Activity

Research into the antimicrobial properties of similar pyrazole derivatives indicates potential effectiveness against both gram-positive and gram-negative bacteria . However, specific data on this compound's antimicrobial activity remains limited.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Fluoro-N-(5-methyl-1-phenylpyrazol-4-YL)pyridine-4-carboxamide, it is beneficial to compare it with other related compounds.

| Compound Name | Biological Activity | IC Values |

|---|---|---|

| 5-amino-pyrazole derivatives | Anticancer | Varies (up to 0.067 µM) |

| Ethyl-1-(2-hydroxypropyl)-3-aryl-pyrazole | Antitumor | IC = 26 µM |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxic against Hep-2 | IC = 3.25 mg/mL |

Q & A

Advanced Research Question

- Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets, prioritizing residues with hydrogen-bonding potential (e.g., pyridine N-fluorine with Lys123) .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on fluorine-mediated hydrophobic interactions .

- Free-energy perturbation (FEP) : Calculate ∆G for fluorophenyl vs. phenyl substitutions to quantify affinity differences .

How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Advanced Research Question

- Core modifications : Replace the pyridine ring with isoxazolo[5,4-b]pyridine to enhance π-π stacking (synthesized via [3+2] cycloaddition) .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 5-position to improve metabolic stability (tested in human liver microsomes) .

- Bioisosteric replacement : Substitute fluorine with chlorine to evaluate halogen-bonding effects on target selectivity .

What analytical methods validate the compound’s purity and stability under physiological conditions?

Basic Research Question

- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect degradation products after 24-hour incubation in PBS (pH 7.4) .

- Plasma stability : Incubate with rat plasma (37°C, 1 hr), quench with acetonitrile, and analyze via LC-MS to quantify intact compound .

- X-ray crystallography : Resolve crystal structure (space group P1, α=79.9°, β=78.7°) to confirm stereochemical integrity .

What in vivo models are suitable for evaluating this compound’s efficacy?

Advanced Research Question

- Pharmacokinetics (PK) : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 12, 24 hr for LC-MS/MS analysis (calculate t₁/₂, Cmax, AUC) .

- Xenograft models : Implant HT-29 (colon cancer) cells in nude mice; treat with 25 mg/kg/day (oral) for 21 days. Measure tumor volume and perform immunohistochemistry for apoptosis markers (caspase-3) .

How do researchers address low solubility during formulation development?

Advanced Research Question

- Co-solvent systems : Test PEG-400/water (20:80) or cyclodextrin complexes to enhance aqueous solubility (measure via shake-flask method) .

- Amorphous solid dispersion : Spray-dry with HPMCAS-LF; characterize using differential scanning calorimetry (DSC) to confirm glass transition (Tg) .

What safety profiling assays are critical prior to preclinical trials?

Basic Research Question

- hERG inhibition : Patch-clamp assays (IC₅₀ >10 µM acceptable) .

- CYP450 inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (IC₅₀ >50 µM preferred) .

- Ames test : Incubate with TA98 and TA100 strains (±S9 metabolic activation) to rule out mutagenicity .

How can crystallographic data inform salt/cocrystal formation?

Advanced Research Question

- Salt screening : Co-crystallize with succinic acid or L-tartaric acid in ethanol/water. Resolve structures via SC-XRD (e.g., triclinic P1, Z=2) to identify hydrogen-bonding motifs (e.g., N-H···O) .

- Hirshfeld surface analysis : Quantify interaction ratios (e.g., F···H contacts >10% may improve bioavailability) .

What strategies mitigate metabolic degradation of the pyrazole moiety?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.